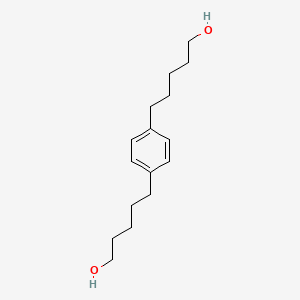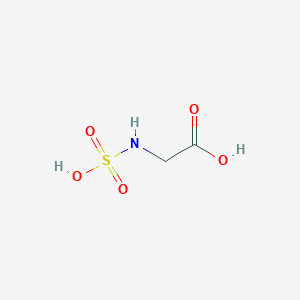
4-Ethynyl-2,2-dimethyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2,2-dimethyloxane is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a dimethyloxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,2-dimethyloxane typically involves the alkylation of 2,2-dimethyloxane with an ethynylating agent. One common method is the reaction of 2,2-dimethyloxane with ethynyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyl-2,2-dimethyloxane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 4-ethyl-2,2-dimethyloxane.
Substitution: Formation of various substituted oxanes depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethynyl-2,2-dimethyloxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2,2-dimethyloxane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 4-Ethynyl-2,2-dimethylhexane
- 4-Ethynyl-2,2-dimethylpentane
- 4-Ethynyl-2,2-dimethylbutane
Comparison: 4-Ethynyl-2,2-dimethyloxane is unique due to the presence of the oxane ring, which imparts different chemical and physical properties compared to its linear counterparts. The oxane ring can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
50561-08-5 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4-ethynyl-2,2-dimethyloxane |
InChI |
InChI=1S/C9H14O/c1-4-8-5-6-10-9(2,3)7-8/h1,8H,5-7H2,2-3H3 |
Clé InChI |
DIBSUUBXDLKPBG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)C#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


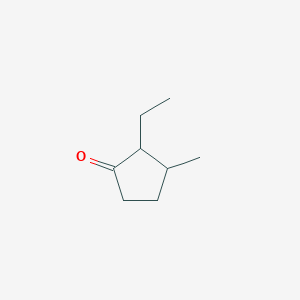

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
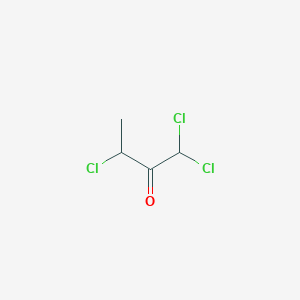
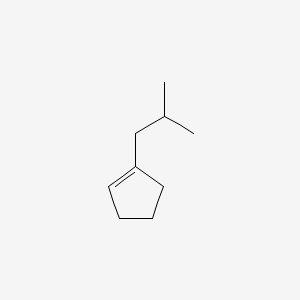
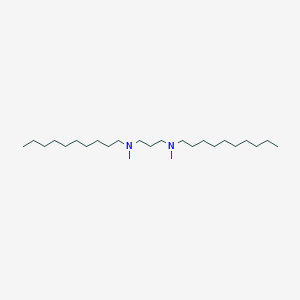
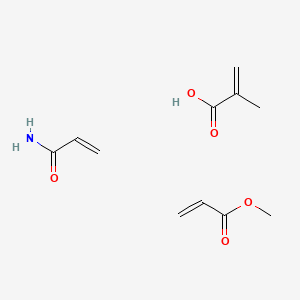
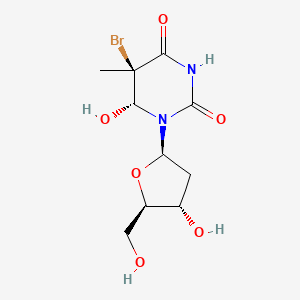
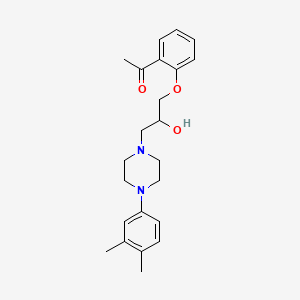
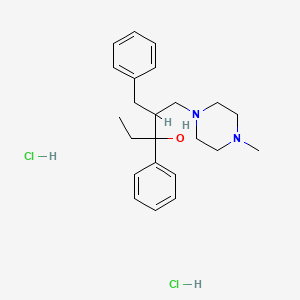
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
